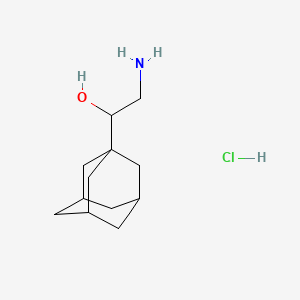
5-pentanamidopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-pentanamidopyridine-3-carboxylic acid: is an organic compound with the molecular formula C11H14N2O3. It is a derivative of pyridine, featuring both an amide and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-pentanamidopyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopyridine-3-carboxylic acid with pentanoyl chloride under suitable conditions to form the desired amide . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-pentanamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed:
Oxidation: Formation of pyridine-3,5-dicarboxylic acid.
Reduction: Formation of 5-pentanamidopyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-pentanamidopyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study the interactions of amides and carboxylic acids with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-pentanamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 5-aminopyridine-3-carboxylic acid
- 5-bromopyridine-3-carboxylic acid
- 5-chloropyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-pentanamidopyridine-3-carboxylic acid is unique due to the presence of the pentanamide group. This modification can significantly alter its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications .
Properties
CAS No. |
1339487-32-9 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



